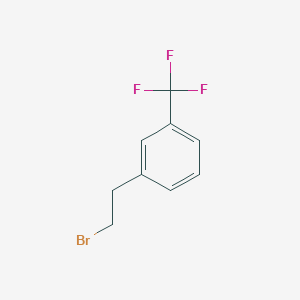
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene
説明
“1-(2-Bromoethyl)-3-(trifluoromethyl)benzene” is also known as “3-(Trifluoromethyl)phenethyl bromide”. It has the empirical formula C9H8BrF3 and a molecular weight of 253.06 . This compound is in liquid form .
Molecular Structure Analysis
The molecular structure of “1-(2-Bromoethyl)-3-(trifluoromethyl)benzene” consists of a benzene ring substituted with a bromoethyl group at one position and a trifluoromethyl group at another position . The exact spatial arrangement of these groups can be determined by techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of 1.486 and a density of 1.495 g/mL at 25 °C . It has a boiling point of 92-94 °C at 12 mmHg .科学的研究の応用
Organometallic Synthesis
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene has been used as a starting material in organometallic synthesis. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene has been prepared and utilized to generate various synthetically useful reactions involving phenylmagnesium, phenyllithium, and phenylcopper intermediates, demonstrating its versatility in synthetic chemistry (Porwisiak & Schlosser, 1996).
Electrophilic Substitution and Metalation
This compound is also notable in the field of regioselective metalation and electrophilic substitution. For example, studies have shown that chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes undergo deprotonation at positions adjacent to halogen substituents under specific conditions, revealing insights into positional ambiguities and site selectivities in chemical reactions (Mongin, Desponds, & Schlosser, 1996).
Synthesis of Polyethers
Furthermore, derivatives of this compound have been used in the synthesis of new fluorine-containing polyethers. For example, a highly fluorinated monomer derived from 1,3-bis(trifluoromethyl)benzene showed potential in creating soluble, hydrophobic, low dielectric polyethers with moderate thermal stability (Fitch et al., 2003).
Synthesis of Organic Compounds
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene is also instrumental in synthesizing various organic compounds. For instance, 1-[3-(Trifluoromethy1)pheny1]-2-propanone was synthesized from 1-bromo-3-(trifluoromethyl)benzene via Grignard reaction and oxidation, demonstrating its utility in organic synthesis (Lin-lin, 2009).
Studies in Coordination Chemistry
The compound has been studied in the context of coordination chemistry as well. For example, reactions of 1,3-bis(bromomethyl)-2-fluorobenzene, a related compound, with various amines yielded condensed cyclophanes, which were then used to study the coordination of Group I and II metal ions, shedding light on the complex interactions in fluorocarbon chemistry (Plenio, Hermann, & Diodone, 1997).
Synthesis of Bromo- and Boryl-Functionalized Compounds
Additionally, this chemical has been used in the synthesis of bromo-, boryl-, and stannyl-functionalized compounds, demonstrating its utility in the development of new materials and catalysts (Reus et al., 2012).
Safety And Hazards
特性
IUPAC Name |
1-(2-bromoethyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c10-5-4-7-2-1-3-8(6-7)9(11,12)13/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLYAPKPZBXCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344113 | |
| Record name | 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene | |
CAS RN |
1997-80-4 | |
| Record name | 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B161504.png)
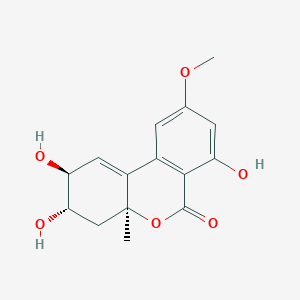
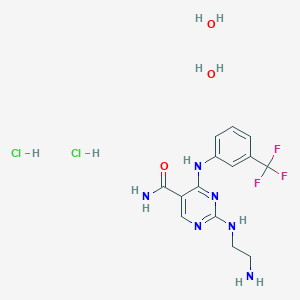
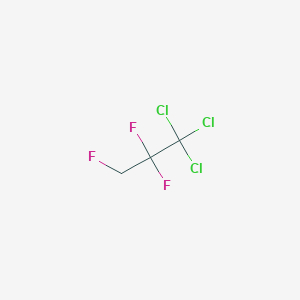
![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)
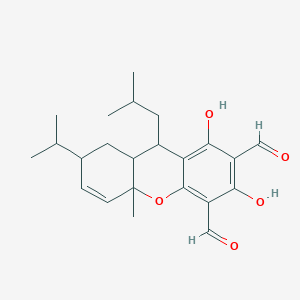
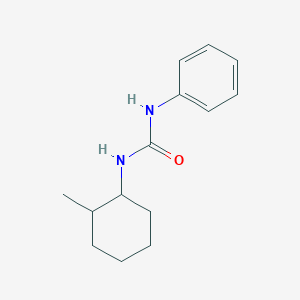
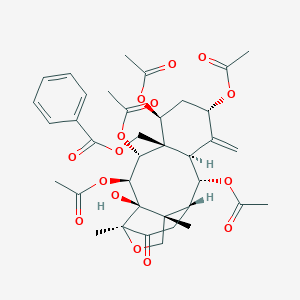
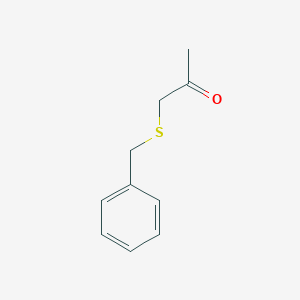
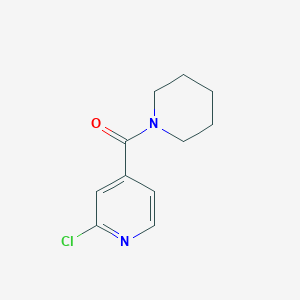
![6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil](/img/structure/B161521.png)
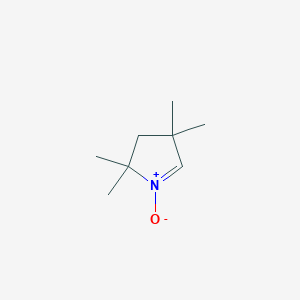
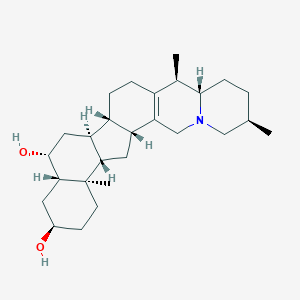
![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)